molecular formula C9H8N2OS B1268512 3-Amino-1-benzothiophene-2-carboxamide CAS No. 37839-59-1

3-Amino-1-benzothiophene-2-carboxamide

Cat. No. B1268512
CAS RN: 37839-59-1
M. Wt: 192.24 g/mol
InChI Key: LTNWICBPQWPXDK-UHFFFAOYSA-N
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Description

3-Amino-1-benzothiophene-2-carboxamide is a chemical compound with the CAS Number: 37839-59-1 . It has a molecular weight of 192.24 . The IUPAC name for this compound is 3-amino-1-benzothiophene-2-carboxamide .


Synthesis Analysis

The synthesis of similar compounds has been carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction was monitored by thin-layer chromatography (TLC), and the determination of related impurities was done by HPLC .


Molecular Structure Analysis

The InChI code for 3-Amino-1-benzothiophene-2-carboxamide is 1S/C9H8N2OS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Amino-1-benzothiophene-2-carboxamide is a powder with a melting point of 218-220 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Amino-1-benzothiophene-2-carboxamide plays a crucial role in the synthesis of heterocyclic compounds . A novel approach has been developed to obtain 3-amino-1-benzothiophene-2-carbonitriles from commercially or synthetically readily available S-(cyanomethyl) O-ethyl carbodithionate and 2-fluorobenzonitriles .

Antimicrobial Applications

The 1-benzothiophene scaffold, which includes 3-Amino-1-benzothiophene-2-carboxamide, forms the basic structural fragment of a number of antimicrobial drugs . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Antitumor Applications

3-Amino-1-benzothiophene-2-carboxamide is also a structural component of various antitumor drugs . The functional groups at positions 2 and 3 of the thiophene ring contribute to the biological activity of these drugs .

Antifungal Applications

This compound is a part of several antifungal drugs . The functionalization at positions 2 and 3 of the thiophene ring is crucial for the biological activity of these drugs .

Hormonal Modulators

3-Amino-1-benzothiophene-2-carboxamide is used in the creation of hormonal modulators . The functional groups at positions 2 and 3 of the thiophene ring play a significant role in their activity .

Antioxidants

This compound is a key component in the synthesis of various antioxidants . The functional groups at positions 2 and 3 of the thiophene ring are essential for their biological activity .

Therapeutic Importance

Thiophene and its substituted derivatives, including 3-Amino-1-benzothiophene-2-carboxamide, have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been proven to be effective drugs in present respective disease scenarios .

Kinases Inhibiting and Anti-cancer Applications

3-Amino-1-benzothiophene-2-carboxamide is remarkably effective in kinases inhibiting and anti-cancer applications . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Safety and Hazards

The safety information for 3-Amino-1-benzothiophene-2-carboxamide includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

properties

IUPAC Name

3-amino-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNWICBPQWPXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356350
Record name 3-amino-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-benzothiophene-2-carboxamide

CAS RN

37839-59-1
Record name 3-amino-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-benzothiophene-2-carboxamide
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